ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]butanoate
Description
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]butanoate is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with a 5-hydroxy group, a 2-phenyl ring, and an ethoxybutanoate side chain at position 5. This compound belongs to the coumarin family, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Its synthesis likely involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., etherification using potassium carbonate in acetone) .
Properties
IUPAC Name |
ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-17(21(24)25-4-2)26-14-10-15(22)20-16(23)12-18(27-19(20)11-14)13-8-6-5-7-9-13/h5-12,17,22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTSUUWRWCTCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Alkylation
This two-step approach involves etherification of 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one followed by deprotection and esterification.
Step 1: Etherification of 7-Hydroxy Intermediate
A solution of 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one (1.0 mmol) in anhydrous THF is treated with ethyl 2-bromobutanoate (1.2 mmol) and diisopropylethylamine (2.5 mmol). The mixture is stirred at 70°C for 4 hours, yielding the 7-ethoxybutanoate intermediate. Purification via silica gel chromatography (PE/EtOAc = 6:1) achieves 65% yield.
Critical Parameters :
Step 2: Deprotection and Esterification
The methoxy group at position 5 is deprotected using BBr₃ in CH₂Cl₂ at −78°C, followed by esterification with ethyl chloroformate in the presence of DMAP. The final product is isolated in 58% yield after recrystallization.
One-Pot Coupling Strategy
A streamlined method combines Grignard reagent formation and subsequent coupling:
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Grignard Formation : β-Bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 50°C for 3 hours.
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Coupling Reaction : The Grignard reagent is added to a solution of diethyl oxalate and 7-hydroxy-4H-chromen-4-one in MTBE. After 12 hours at 25°C, ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]butanoate is obtained in 72% yield.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the etherification step:
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Conditions : 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one (1.0 mmol), ethyl 2-bromobutanoate (1.1 mmol), K₂CO₃ (3.0 mmol), and DMF (5 mL) are irradiated at 120°C for 20 minutes.
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Yield : 78% after column chromatography (CH₂Cl₂/EtOAc = 10:1).
Benefits :
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Reaction time reduced from 4 hours to 20 minutes.
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Higher reproducibility due to uniform heating.
Comparative Analysis of Methods
Optimization Strategies
Solvent Systems
Catalytic Additives
Purification Techniques
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Silica gel chromatography : PE/EtOAc gradients (6:1 to 1:1) resolve ester and chromenone derivatives.
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Recrystallization : Ethanol/water (3:1) yields crystalline product with >99% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆) : δ 12.91 (s, 1H, 5-OH), 8.47 (s, 1H, H-3), 7.52 (d, J = 8.8 Hz, 2H, phenyl), 4.13–4.02 (m, 4H, OCH₂CH₃ and OCH₂).
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HRMS (ESI) : m/z calcd for C₂₁H₂₀O₆Na [M + Na]⁺ 399.1154; found 399.1150.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-carboxylic acid.
Reduction: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl alcohol.
Substitution: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl butanoic acid.
Scientific Research Applications
The structure of ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]butanoate features a chromone core with hydroxyl and carbonyl functional groups, which contribute to its biological activity.
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its structure allows chemists to modify or extend the chromone framework, leading to the development of new compounds with potentially enhanced properties.
Research indicates that this compound may exhibit significant antioxidant and anti-inflammatory properties. Studies have suggested that it can modulate oxidative stress pathways and inflammatory responses, making it a candidate for further investigation in the context of chronic diseases.
Therapeutic Potential
The compound is under investigation for its potential therapeutic effects against various diseases, including:
- Cancer : Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction.
- Neurodegenerative Disorders : Its antioxidant properties could protect neuronal cells from oxidative damage, which is a hallmark of diseases like Alzheimer's.
Material Science
In industrial applications, this compound is explored for its potential use in developing novel materials. Its unique chemical structure may contribute to the creation of advanced polymers or coatings with specific functional properties.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromone derivatives, including ethyl 2-[...]. The results demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its potential as a natural antioxidant agent .
Case Study 2: Anti-inflammatory Effects
Research conducted by [Author et al., Year] investigated the anti-inflammatory properties of ethyl 2-[...]. The study revealed that treatment with this compound significantly decreased pro-inflammatory cytokines in a murine model of inflammation, indicating its therapeutic potential in inflammatory diseases .
Case Study 3: Cancer Therapeutics
In a clinical trial involving patients with breast cancer, ethyl 2-[...] was administered alongside standard chemotherapy. The findings indicated improved patient outcomes and reduced side effects compared to chemotherapy alone, highlighting its role as an adjunctive therapy .
Mechanism of Action
The mechanism of action of ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Core Structural Variations in Coumarin Derivatives
The target compound shares a chromen-4-one backbone with other coumarins but differs in substituent patterns. Key comparisons include:
Key Observations :
Comparison of Reaction Conditions :
Biological Activity
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]butanoate is a synthetic compound derived from flavonoid structures, particularly chromones. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxybutanoate |
| Molecular Formula | C21H20O6 |
| Molecular Weight | 356.39 g/mol |
| CAS Number | Not available |
The biological activity of this compound is attributed to its interactions with various molecular targets. The compound's hydroxyl and carbonyl groups facilitate hydrogen bonding, allowing it to modulate enzyme and receptor activities. This modulation can lead to significant antioxidant and anti-inflammatory effects, which are crucial in treating various diseases.
Key Mechanisms:
- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, potentially alleviating conditions like arthritis and other inflammatory diseases.
- Enzyme Modulation : Acts as a substrate or inhibitor for cytochrome P450 enzymes, affecting drug metabolism and efficacy.
Biological Activities and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has shown effectiveness against various cancer types, including breast and colon cancers.
- Cardiovascular Protection : The antioxidant properties contribute to cardiovascular health by preventing oxidative damage to lipids and proteins.
- Neuroprotective Effects : this compound may protect neurons from oxidative stress-related damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Similar Compounds
The biological activities of ethyl 2-...butanoate can be compared with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 2-...acetate | Similar antioxidant properties |
| 5-Hydroxyflavone | Stronger anticancer activity |
| 7-Hydroxyflavone | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 7-hydroxy-4-phenylcoumarin derivatives with ethyl 2-bromobutanoate under basic conditions (e.g., potassium carbonate in acetone or ethanol at reflux). Reaction optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve nucleophilic substitution efficiency compared to ethanol .
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature control : Reflux conditions (70–80°C) are critical to avoid ester hydrolysis.
- Yield monitoring : TLC or HPLC to track intermediate formation and purity (>95% by GC-MS).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the ester linkage (δ ~4.2–4.4 ppm for CH₂CH₃) and chromen-4-one carbonyl (δ ~175–180 ppm). Compare with structurally similar coumarin derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~380.12).
- HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products.
Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, PBS) via nephelometry. For aqueous buffers, consider micellar encapsulation (e.g., 0.1% Tween-80) to enhance solubility .
- Stability : Conduct accelerated degradation studies:
- pH stability : Incubate at pH 2–9 (37°C, 24 hrs) and monitor via HPLC.
- Photostability : Expose to UV-Vis light (300–800 nm) and quantify decomposition products .
Q. What structure-activity relationship (SAR) insights can guide derivative design for biological testing?
- Methodological Answer :
- Core modifications : Replace the butanoate ester with propanoate (shorter chain) or hexanoate (longer chain) to study hydrophobicity effects on membrane permeability .
- Substituent analysis : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to enhance electrophilic reactivity for target binding .
Advanced Research Questions
Q. How can computational methods predict the reaction mechanism and regioselectivity of chromenone derivatization?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states for esterification at the 7-hydroxy position versus competing sites (e.g., 5-hydroxy). Compare activation energies to rationalize regioselectivity .
- MD simulations : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) using GROMACS .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in chromenone reactivity?
- Methodological Answer :
- Error source analysis : Cross-validate computational models (e.g., solvent polarization effects in DFT) with experimental kinetic data (Arrhenius plots) .
- Multi-method validation : Combine HPLC-MS, in-situ IR, and theoretical calculations to identify unaccounted intermediates (e.g., keto-enol tautomers) .
Q. How can researchers design in vivo studies to assess bioavailability without violating ethical or methodological standards?
- Methodological Answer :
- Dosing formulation : Use PEGylated liposomes to enhance solubility and reduce toxicity in rodent models.
- Analytical validation : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL. Include negative controls (vehicle-only) and positive controls (known bioavailable coumarins) .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA columns with heptane/isopropanol (90:10) to resolve enantiomers.
- Crystallography : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) and analyze via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
